N-(4-Amino-2-methylphenyl)isonicotinamide

Description

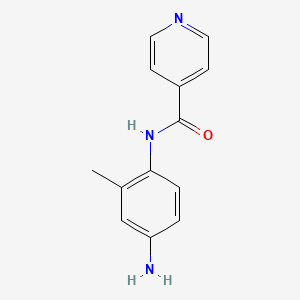

N-(4-Amino-2-methylphenyl)isonicotinamide is a synthetic organic compound featuring a phenyl ring substituted with an amino group at the 4-position and a methyl group at the 2-position, coupled with an isonicotinamide (pyridine-4-carboxamide) moiety. This structure confers distinct electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. Its biological activity is influenced by the interplay between the electron-donating methyl group, the amino group, and the hydrogen-bonding capacity of the isonicotinamide group .

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-8-11(14)2-3-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVQOCISTLOJHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)isonicotinamide typically involves the reaction of 4-amino-2-methylaniline with isonicotinoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted isonicotinamide derivatives.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)isonicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Structural Features and Key Properties

- Molecular Formula : C₁₃H₁₄N₃O

- Molecular Weight : 243.28 g/mol

- Key Functional Groups: 4-Amino-2-methylphenyl group (provides nucleophilic and hydrogen-bonding sites). Isonicotinamide moiety (pyridine ring enhances π-π stacking and metal coordination).

Substituent Variations on the Phenyl Ring

N-(4-Amino-2-chlorophenyl)isonicotinamide ()

- Molecular Formula : C₁₂H₁₀ClN₃O

- Key Differences : Chlorine (electron-withdrawing) replaces the methyl group (electron-donating).

- Impact :

- Increased electrophilicity at the phenyl ring enhances reactivity in substitution reactions.

- Reduced steric hindrance compared to the methyl-substituted analog.

N-(4-Amino-2-methoxyphenyl)isonicotinamide (Hypothetical Analog)

- Key Differences : Methoxy group (strong electron-donating) replaces methyl.

- Impact : Improved solubility and altered pharmacokinetics due to increased polarity.

Variations in the Carboxamide Moiety

N-(4-Amino-2-methylphenyl)cyclohexanecarboxamide ()

- Key Differences : Cyclohexanecarboxamide replaces isonicotinamide.

- Impact :

- Reduced aromatic stacking interactions due to the absence of a pyridine ring.

- Increased lipophilicity, enhancing membrane permeability.

- Biological Activity : Primarily used in polymer synthesis and specialty chemicals due to its stability .

N-(4-Amino-2-methylphenyl)-4-methoxybenzamide ()

- Key Differences : Methoxybenzamide replaces isonicotinamide.

- Impact :

- The methoxy group enhances hydrogen-bonding capacity with biological targets.

- Lower π-π stacking efficiency compared to the pyridine ring.

- Biological Activity : Demonstrates potent anticancer activity (IC₅₀ = 0.94 µM against leukemia cells) and moderate antibacterial effects .

Mechanistic Insights

- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., Cl, F) or aromatic moieties (e.g., pyridine) show enhanced cytotoxicity, likely due to improved DNA intercalation or kinase inhibition .

- Antimicrobial Activity: Methoxy and amino groups enhance hydrogen bonding with bacterial enzymes, disrupting metabolic pathways .

Biological Activity

N-(4-Amino-2-methylphenyl)isonicotinamide is a compound of interest in medicinal chemistry, particularly due to its structural attributes that suggest potential biological activities. This article presents an overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is derived from isonicotinamide, characterized by the presence of an amino group and a methyl group on the phenyl ring. Its molecular formula is , indicating a complex interaction potential with various biological targets.

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties . Its structural similarities to known antibiotics suggest it could be effective against certain bacterial strains. The compound has been investigated for its ability to inhibit the growth of various microorganisms, making it a candidate for further exploration in drug development aimed at treating infections.

Cytotoxicity Studies

Cytotoxicity studies have demonstrated that derivatives of nicotinamide, including this compound, can exhibit selective cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibition rates against several cancer cell lines, including:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| 4d | NCI-H460 | 4.07 ± 1.30 |

| 4g | NCI-H1975 | 12.82 ± 1.59 |

| 4h | A549 | 13.09 ± 2.45 |

These results indicate that the compound may possess properties that allow it to selectively target cancer cells while sparing normal cells .

The mechanism of action for this compound involves its interaction with specific enzymes and metabolic pathways. Notably, it has been reported to inhibit succinate dehydrogenase, an essential enzyme in the respiratory chain of fungi, which contributes to its antifungal activity. Additionally, the compound's ability to interact with nicotinamide N-methyltransferase (NNMT) suggests a role in metabolic regulation, potentially linking it to conditions such as diabetes and obesity .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the effectiveness of similar compounds in inhibiting bacterial growth, suggesting that this compound could be developed into a therapeutic agent for treating bacterial infections.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that derivatives related to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines, indicating potential for use in targeted cancer therapies .

- Metabolic Implications : Research on NNMT inhibitors has revealed that compounds like this compound could play a significant role in managing metabolic disorders by modulating nicotinamide levels within cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.